2-(2-Chloro-4-nitrobenzamido)benzoic acid
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Overview
Description
2-(2-Chloro-4-nitrobenzamido)benzoic acid is an organic compound with the molecular formula C14H9ClN2O5 and a molecular weight of 320.68 g/mol . This compound is known for its unique chemical structure, which includes a chloro and nitro group attached to a benzamido benzoic acid core. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrobenzamido)benzoic acid typically involves the reaction of 2-chloro-4-nitrobenzoic acid with an appropriate amine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-nitrobenzamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions may involve the use of strong bases or acids, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acid derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
2-(2-Chloro-4-nitrobenzamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-nitrobenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity and biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrobenzoic acid: Similar in structure but lacks the amido group.
4-Chloro-2-nitrobenzoic acid: Another isomer with different positioning of the chloro and nitro groups.
Uniqueness
2-(2-Chloro-4-nitrobenzamido)benzoic acid is unique due to the presence of both chloro and nitro groups attached to a benzamido benzoic acid core. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds .
Properties
IUPAC Name |
2-[(2-chloro-4-nitrobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-11-7-8(17(21)22)5-6-9(11)13(18)16-12-4-2-1-3-10(12)14(19)20/h1-7H,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGZWGXOIUIYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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